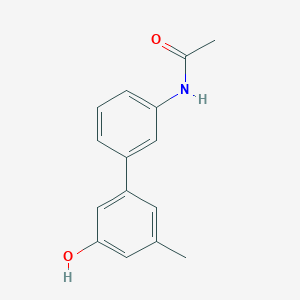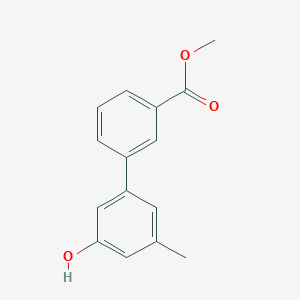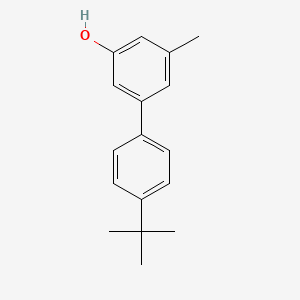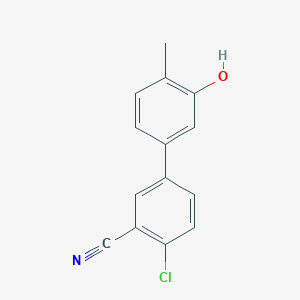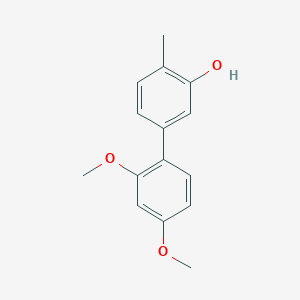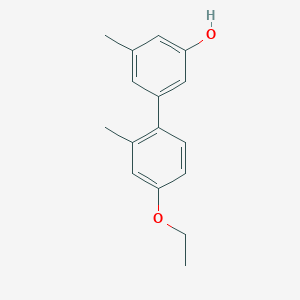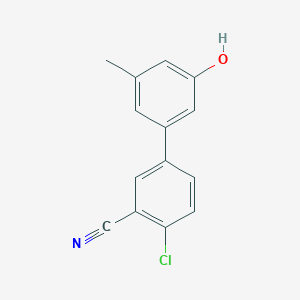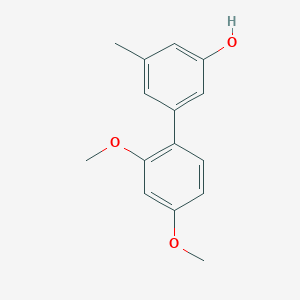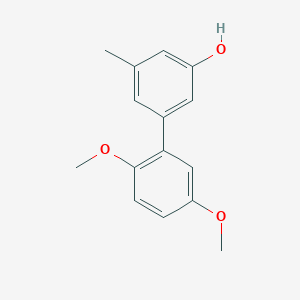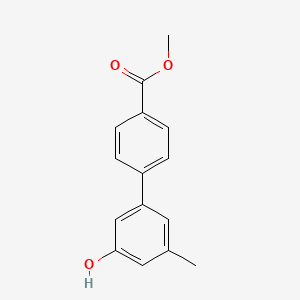
5-(4-Methoxycarbonylphenyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxycarbonylphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxycarbonylphenyl)-3-methylphenol typically involves the reaction of 4-methoxycarbonylbenzaldehyde with a suitable phenol derivative under acidic or basic conditions. One common method involves the use of an acid catalyst to facilitate the condensation reaction between the aldehyde and the phenol. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxycarbonylphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the methoxycarbonyl group.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, and are carried out under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted phenols, depending on the specific electrophilic reagent used.
Scientific Research Applications
5-(4-Methoxycarbonylphenyl)-3-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive phenolic group.
Mechanism of Action
The mechanism of action of 5-(4-Methoxycarbonylphenyl)-3-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxycarbonyl group can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin: A porphyrin derivative with similar structural features.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin compound with carboxyphenyl groups.
5-(4-Carbomethoxyphenyl)-10,15,20-triphenylporphyrin: A related porphyrin with a methoxycarbonyl group.
Uniqueness
5-(4-Methoxycarbonylphenyl)-3-methylphenol is unique due to its specific combination of a methoxycarbonyl group and a methylphenol structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(9-14(16)8-10)11-3-5-12(6-4-11)15(17)18-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKDERXCZSCQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683898 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-11-2 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[Benzo(B)thiophen-2-YL]-3-methylphenol](/img/structure/B6371765.png)
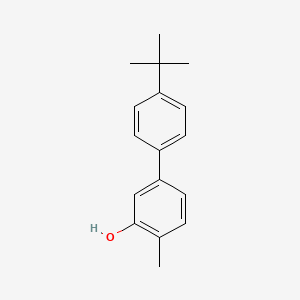
![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B6371790.png)
